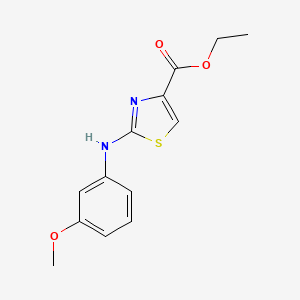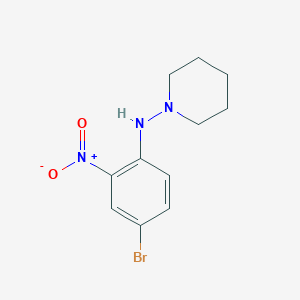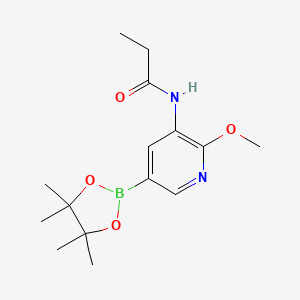
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Vue d'ensemble
Description
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (DCQ) is a synthetic organic compound which has been extensively studied for its potential application in a variety of scientific research areas. DCQ is a versatile compound due to its unique structure which has a wide range of properties. It has been used in a variety of laboratory experiments for its ability to catalyze reactions and its stability in a range of conditions. DCQ has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Crystal and Molecular Structure Studies : Research has explored the crystal and molecular structure of compounds closely related to 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one. For example, the crystal and molecular structure of 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline was investigated using X-ray crystallography, highlighting the significance of structural analysis in understanding these compounds (Kharchenko et al., 1987).
Synthesis of Related Compounds : Various studies have been conducted on the synthesis of related compounds, illustrating the diverse applications of 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one in chemical synthesis. This includes the synthesis of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones and the structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates (Rudenko et al., 2013).
Catalytic and Biological Applications
Catalytic Applications : Some studies explore the use of structurally similar compounds in catalytic processes. For instance, chiral Pt(II)/Pd(II) pincer complexes, including derivatives of 5,6,7,8-tetrahydroquinoline, were synthesized and applied in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006).
Anticancer and Antioxidant Properties : Research into derivatives of tetrahydroquinolines, similar to 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one, has demonstrated potential anticancer and antioxidant properties. This includes the synthesis and characterization of new 5,6,7,8-tetrahydroisoquinolines with notable biological activities (Sayed et al., 2022).
Other Applications
- Chemical Reactivity Studies : The reactivity of compounds structurally similar to 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one with various agents has been studied, providing insights into their chemical behavior and potential applications. This includes the study of reactions with dimethylformamide dimethyl acetal, carbon disulfide, and isothiocyanate, showcasing the chemical versatility of these compounds (Elkholy & Morsy, 2006).
Propriétés
IUPAC Name |
2,4-dichloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)4-7-10(8(15)5-11)6(12)3-9(13)14-7/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRDGAKRAMKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



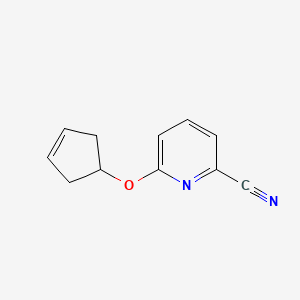
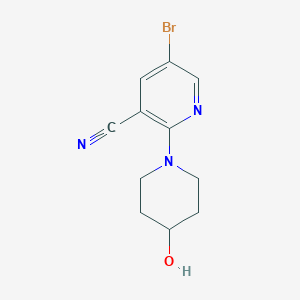
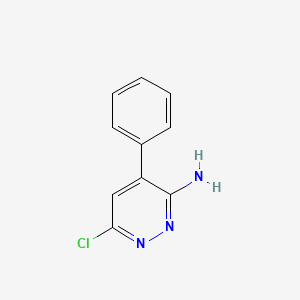
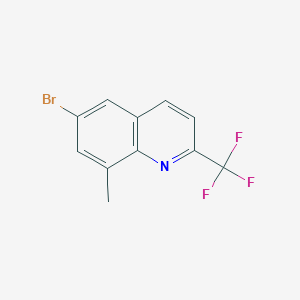
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
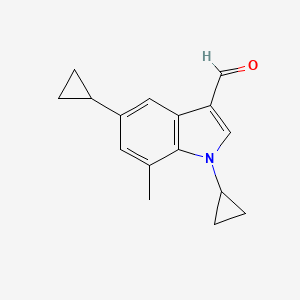
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
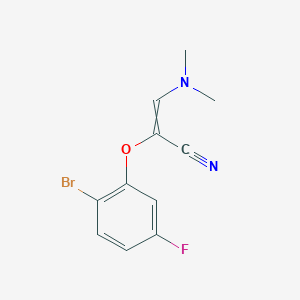
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
